(2-Hydroxyphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
1196-72-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) |
InChI Key |
BQJBONTVMVGWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
Other CAS No. |
1196-72-1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxyphenyl Urea and Its Derivatives
One-Pot Condensation Approaches
One-pot condensation reactions offer an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. These methods are particularly valuable for the synthesis of (2-hydroxyphenyl)urea and its analogs.
Multi-component Reactions Involving Phenol, Benzaldehyde, and Urea (B33335)
A notable one-pot synthesis involves the condensation of phenol, benzaldehyde, and urea. researchgate.net This multi-component reaction, often carried out in the presence of a catalyst and a suitable solvent like absolute ethanol (B145695), provides a direct route to 1-((2-hydroxyphenyl)(phenyl)methyl)urea. researchgate.net The reaction proceeds through the initial formation of a reactive intermediate from the aldehyde and urea, which then undergoes condensation with phenol. researchgate.net
A study reported the synthesis of 1-((2-hydroxyphenyl)(phenyl)methyl)urea in 78% yield by reacting phenol, benzaldehyde, and urea in absolute ethanol at 80°C for 8 hours. researchgate.net The structure of the product was confirmed using 1H NMR and IR spectroscopy. researchgate.net
Condensation Reactions with Substituted Aromatic Aldehydes and Phenols
The versatility of the one-pot condensation approach is further demonstrated by its application to a variety of substituted aromatic aldehydes and phenols. researchgate.net This allows for the generation of a diverse library of this compound derivatives. The reaction conditions can be adapted to accommodate the electronic and steric properties of the substituents on both the aldehyde and the phenol. For instance, the Biginelli reaction, a well-known multi-component condensation, has been successfully employed using various phenols as catalysts for the synthesis of dihydropyrimidones, which share a similar structural motif. researchgate.netasianpubs.org
A study detailed a simple and efficient one-pot synthesis of various dihydropyrimidones and their thio-analogs by using phenols as catalysts. researchgate.net The reaction involves the condensation of aromatic aldehydes, active methylene (B1212753) compounds, and urea or thiourea (B124793) in an appropriate solvent. researchgate.net This highlights the potential of phenol-catalyzed condensation reactions for creating diverse heterocyclic structures.
Nucleophilic Addition Reactions
Nucleophilic addition reactions represent another fundamental and widely used strategy for the synthesis of ureas, including this compound and its derivatives. These methods typically involve the reaction of an amine with a suitable carbonyl-containing reagent.
Synthesis via Amines and Potassium Isocyanate in Aqueous Media
A practical and environmentally friendly method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium. researchgate.netrsc.orgrsc.org This approach avoids the use of hazardous reagents like phosgene (B1210022) and often proceeds with high efficiency and chemoselectivity. rsc.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and allows for the synthesis of a wide range of urea derivatives in good to excellent yields. researchgate.netrsc.org
A study by Tiwari et al. developed a simple and efficient method for the synthesis of N-substituted ureas by reacting amines with potassium isocyanate in water without the need for an organic co-solvent. rsc.orgrsc.org This methodology was successfully applied to synthesize a variety of mono-, di-, and cyclic ureas with high purity. rsc.org
Reaction of Amines with Catechol Carbonate
The reaction of amines with catechol carbonate provides a versatile and efficient route to N,N'-disubstituted ureas. unibo.it This method is characterized by its mild reaction conditions, often proceeding at room temperature without the need for a catalyst. unibo.it The reaction proceeds through the formation of a 2-hydroxyphenylcarbamate intermediate, which subsequently reacts with another amine molecule to yield the corresponding urea and catechol as the only byproduct. unibo.it
Research has shown that the reaction of catechol carbonate with various primary aliphatic amines at room temperature leads to the quantitative formation of the corresponding di-substituted ureas within a short reaction time. unibo.it The process is highly selective and tolerates steric hindrance in the amine substrate. unibo.it
Preparation of Modified this compound Structures
The synthesis of modified this compound structures is crucial for exploring their structure-activity relationships in various applications. Modifications can be introduced at different positions of the core structure, including the phenyl ring and the urea moiety.
For instance, the synthesis of 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea was achieved through a multi-step sequence involving the protection of the hydroxyl group of 2-aminophenol, reaction with an isocyanate, and subsequent deprotection. nih.gov Another example is the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was accomplished via a two-step substitution and one-step oxidation process. tandfonline.com
Furthermore, various substituted urea derivatives have been incorporated into other heterocyclic scaffolds, such as 2,4-diaminopyrimidines, to create novel compounds with potential biological activity. nih.gov These synthetic strategies often involve the coupling of a pre-formed urea-containing aniline (B41778) with a suitable heterocyclic core. nih.gov
Research Findings on Synthetic Methodologies
| Synthetic Method | Reactants | Key Features | Product Example |
| One-Pot Condensation | Phenol, Benzaldehyde, Urea | Multi-component reaction, efficient. researchgate.net | 1-((2-hydroxyphenyl)(phenyl)methyl)urea researchgate.net |
| Condensation with Substituted Aldehydes | Substituted Aldehydes, Phenols, Urea/Thiourea | Versatile, allows for diverse derivatives. researchgate.net | Dihydropyrimidones researchgate.net |
| Nucleophilic Addition | Amines, Potassium Isocyanate | Aqueous media, environmentally friendly. researchgate.netrsc.org | N-Substituted Ureas rsc.org |
| Nucleophilic Addition | Amines, Catechol Carbonate | Mild conditions, high selectivity. unibo.it | N,N'-Disubstituted Ureas unibo.it |
| Multi-step Synthesis | Protected 2-Aminophenol, Isocyanate | Allows for specific modifications. nih.gov | 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea nih.gov |
Synthesis of Thiourea Analogues
The synthesis of thiourea analogues of this compound often involves the reaction of an isothiocyanate with an appropriate amine. A common approach is the in situ formation of benzoyl isothiocyanates from benzoyl chlorides and potassium thiocyanate (B1210189), which then react with aminophenols or other substituted anilines. nih.govacs.org
One reported method involves the condensation of freshly prepared benzoyl chlorides with potassium thiocyanate (KSCN) to yield pale yellow precipitates of benzoyl isothiocyanate. The subsequent addition of substituted anilines, such as 2-aminophenol, to the reaction mixture leads to the formation of 1-aroyl-3-aryl thioureas in good yields. nih.gov For example, N-((2-hydroxyphenyl)carbamothioyl)-3,4-dimethoxybenzamide was synthesized with a 76% yield. acs.org
Another strategy involves a one-pot, three-component condensation reaction. For instance, the reaction of benzaldehyde, phenol, and thiourea can be heated to produce 1-((2-hydroxyphenyl)(phenyl)methyl)thiourea with a high yield of 86%. tsijournals.com This method provides a straightforward route to certain thiourea derivatives.
Furthermore, thiourea derivatives can be prepared by reacting isothiocyanates with amines in a suitable solvent like dichloromethane (B109758) at room temperature. This method has been employed for the synthesis of a variety of N,N'-disubstituted thioureas. mdpi.com
Table 1: Synthesis of (2-Hydroxyphenyl)thiourea Analogues
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-((2-Hydroxyphenyl)carbamothioyl)-3,4-dimethoxybenzamide | 3,4-Dimethoxybenzoyl chloride, KSCN, 2-Aminophenol | In situ condensation | 76 | acs.org |
| 1-((2-Hydroxyphenyl)(phenyl)methyl)thiourea | Benzaldehyde, Phenol, Thiourea | Heat at 100°C | 86 | tsijournals.com |
| N-((2-Hydroxyphenyl)carbamothioyl)-3,5-dimethylbenzamide | 3,5-Dimethylbenzoyl chloride, KSCN, 2-Aminophenol | In situ condensation | 79 | nih.gov |
Generation of N-Glucoside Compounds
The synthesis of N-glucoside derivatives of this compound involves the condensation of a urea or thiourea derivative with a monosaccharide. This glycosylation step enhances the pharmacological potential of the parent molecule.
A general procedure for the synthesis of N-glucoside compounds involves refluxing the amide derivative (urea or thiourea) with a monosaccharide in absolute ethanol in the presence of a few drops of glacial acetic acid for several hours. tsijournals.com For example, 1-((2-hydroxyphenyl)(phenyl)methyl)urea can be reacted with monosaccharides like D-glucose, D-galactose, and D-fructose to afford the corresponding N-glucoside compounds. tsijournals.com The synthesis of N-glycosyl amines from protected saccharides like 4,6-O-benzylidene-D-glucopyranose and various aromatic amines has also been reported, typically resulting in the β-anomer. researchgate.net
Thionation of glycosyl ureas to their corresponding thiourea derivatives can be achieved using Lawesson's reagent in pyridine. This method has been shown to be effective for a range of carbamide derivatives of sugars. scirp.org
Table 2: Synthesis of N-Glucoside Derivatives
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-((2-hydroxyphenyl)(phenyl)methyl)-3-(1-deoxy-β-D-glucopyranosyl)thiourea | 1-((2-hydroxyphenyl)(phenyl)methyl)thiourea, D-glucose | Reflux in ethanol with acetic acid | Not specified | tsijournals.com |
| 1-((2-hydroxyphenyl)(phenyl)methyl)-3-(1-deoxy-β-D-galactopyranosyl)thiourea | 1-((2-hydroxyphenyl)(phenyl)methyl)thiourea, D-galactose | Reflux in ethanol with acetic acid | Not specified | tsijournals.com |
| 1-((2-hydroxyphenyl)(phenyl)methyl)-3-(1-deoxy-β-D-fructopyranosyl)urea | 1-((2-hydroxyphenyl)(phenyl)methyl)urea, D-fructose | Reflux in ethanol with acetic acid | 68 | tsijournals.com |
Formation of Diaryl Urea Derivatives
Diaryl urea derivatives are a significant class of compounds, with many exhibiting important biological activities. The synthesis of diaryl ureas incorporating a this compound moiety can be achieved through several routes, often starting from aminophenols.
A common method for forming the urea linkage is the reaction of an amine with an isocyanate. asianpubs.org For instance, 4-(4-aminophenoxy)-N-methylpicolinamide can be reacted with a substituted phenyl isocyanate to produce a diaryl urea. acs.org The synthesis of the isocyanate itself can be accomplished by treating an amine with phosgene or a phosgene equivalent like triphosgene. asianpubs.org
A multi-step synthesis has been developed to create complex diaryl urea derivatives bearing a quinoxalindione moiety. This process typically begins with the protection of the amino group of p-aminophenol, followed by O-arylation with a nitroaniline derivative. Subsequent reduction of the nitro group and cyclization with oxalic acid affords a quinoxalindione intermediate. After deprotection, the resulting aminophenoxy quinoxalinedione (B3055175) can be reacted with various isocyanates or carbamates to yield the final diaryl urea products. nih.govresearchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. organic-chemistry.org
Table 3: Synthesis of Diaryl Urea Derivatives
| Compound Name | Key Reaction Step | Starting Materials (for key step) | Reference |
|---|---|---|---|
| Donafenib | Addition reaction | 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide, 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | acs.org |
| 1-(4-((2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylurea | Reaction with isocyanate | 6-(4-Aminophenoxy)quinoxaline-2,3(1H,4H)-dione, Phenyl isocyanate | nih.govnih.gov |
| N,N'-Diarylureas | Palladium-catalyzed arylation | Benzylurea, Aryl halides | organic-chemistry.org |
Cyclic Urea Derivative Synthesis
The synthesis of cyclic urea derivatives often involves the reaction of a urea or thiourea with a bifunctional electrophile, such as a diketone or a dialdehyde. While specific examples starting directly from this compound are less commonly detailed in the literature, general methods for forming cyclic ureas can be adapted.
One general process involves reacting a urea derivative with a diketone, followed by hydrogenation of the resulting product in the presence of a metal-containing catalyst. google.com For example, cyclic N,N'-dialkylureas have been synthesized by reacting cyclic thioureas with alkyl halides in the presence of aqueous NaOH and a phase-transfer catalyst.
Another approach is the reaction of a cyclic urea compound with formaldehyde (B43269) in the presence of hydrogen and a hydrogenation catalyst, often with a solid acid catalyst. google.com The reaction of glyoxal (B1671930) with urea also leads to the formation of a cyclic urea derivative, bis(hydroxymethyl)urea. wikipedia.org The synthesis of oxazine (B8389632) and thiazine (B8601807) derivatives, which are related cyclic structures, can be achieved through the reaction of chalcone (B49325) derivatives with urea or thiourea. researchgate.net
Reaction Mechanism Studies in Synthesis
The formation of the urea and thiourea linkage in the synthetic methodologies described above primarily proceeds through the nucleophilic attack of an amine on an isocyanate or isothiocyanate, respectively. researchgate.netcommonorganicchemistry.comresearchgate.net The isocyanate, being highly electrophilic at the carbonyl carbon, readily reacts with the nucleophilic amine. This reaction is typically fast and proceeds without the need for a catalyst. commonorganicchemistry.com
In the case of multicomponent reactions like the Biginelli reaction, which can produce cyclic urea derivatives, the mechanism is more complex. wikipedia.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net One proposed mechanism begins with the acid-catalyzed condensation of an aldehyde and urea to form an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of a β-ketoester enol to the imine. The final step involves cyclization through the attack of the second urea nitrogen onto a carbonyl group, followed by dehydration to yield the dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org Recent studies suggest that the Biginelli reaction may be a urea-catalyzed multicomponent reaction, where a second molecule of urea facilitates several steps of the process. acs.org
The formation of N-glucosides from urea derivatives and sugars typically proceeds via the formation of an iminium ion intermediate from the sugar, which is then attacked by the nucleophilic nitrogen of the urea. The reaction is often acid-catalyzed to facilitate the departure of a hydroxyl group from the anomeric carbon of the sugar.
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-hydroxyphenyl)urea displays a series of absorption bands that correspond to the characteristic vibrational modes of its constituent bonds.
Key vibrational frequencies for this compound are summarized in the table below. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp peak around 1700 cm⁻¹. The C-N stretching vibrations are observed around 1450 and 1150 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching and bending vibrations, as well as C=C ring stretching absorptions. The O-H stretching of the phenolic group is also a notable feature. The precise positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | References |
| N-H Stretching | 3200-3600 | |
| O-H Stretching | ~3443 | |
| C=O Stretching | ~1700 | |
| N-H Bending | 1600-1650 | |
| C-N Stretching | ~1450, ~1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy identifies the different types of protons in a molecule and their electronic environments. The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. In this compound, distinct signals are expected for the protons of the phenyl ring, the amine (NH and NH₂) groups, and the hydroxyl (OH) group.
The protons on the aromatic ring typically appear in the downfield region (left side) of the spectrum due to the deshielding effect of the aromatic ring current. The chemical shifts of the N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. For instance, in a study of a related benzothiazolyl urea (B33335) derivative, the NH protons appeared as singlets at δ 11.29 and 10.89 ppm, while another NH proton was observed at δ 8.92 ppm in DMSO-d₆.
A representative ¹H NMR data table for a this compound derivative is presented below.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | References |
| Aromatic Protons | 6.50-8.10 | m, d, dd | |
| Amide (NH) Protons | 8.92-11.29 | s | |
| Phenolic (OH) Proton | Varies (often broad) | s |
Note: 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, and 'm' a multiplet. The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
The carbonyl carbon of the urea group is typically found significantly downfield (at a higher ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons also appear in the downfield region, with their specific shifts influenced by the positions of the hydroxyl and urea substituents.
The following table summarizes the expected ¹³C NMR chemical shifts for this compound.
| Carbon Type | Approximate Chemical Shift (δ, ppm) | References |
| Carbonyl (C=O) | 152-161 | |
| Aromatic C-O | 147-152 | |
| Aromatic C-N | ~126-139 | |
| Other Aromatic Carbons | 102-130 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.
The presence of the conjugated system, involving the phenyl ring and the urea moiety, influences the wavelengths of maximum absorption (λmax). A study on related urea derivatives showed absorption bands around 300 nm and 361-372 nm, which were attributed to π → π* transitions. The specific λmax values can be affected by the solvent and the presence of substituents on the aromatic ring.
| Transition Type | Approximate λmax (nm) | References |
| π → π* (Aromatic Ring) | ~274-300 | |
| π → π* (Aromatic Ring with NO₂) | ~361-372 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₇H₈N₂O₂), the expected monoisotopic mass is approximately 152.06 Da. High-resolution
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a crucial method for verifying the empirical and molecular formula of a newly synthesized compound. The technique quantitatively measures the percentage of key elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in organic compounds—and the experimental results are then compared against the theoretically calculated values derived from the compound's proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms that the desired molecular structure has been successfully obtained. measurlabs.com
For this compound, which has the molecular formula C₇H₈N₂O₂, the theoretical elemental composition is calculated based on the atomic weights of its constituent elements. Research studies synthesizing this compound routinely perform elemental analysis to validate its identity. nih.govrsc.org The process typically involves a CHN analyzer, which combusts the sample under controlled conditions and measures the resultant amounts of carbon dioxide, water, and nitrogen gas to determine the original percentages of C, H, and N. sciforum.netasianpubs.org
Detailed research findings from a study on this compound report a close agreement between the calculated and experimentally determined values. bangor.ac.uk The observed percentages from the elemental analysis were found to be in strong agreement with the theoretical values, typically within a standard acceptance level of ±0.4%, confirming the successful synthesis and the assigned molecular formula of the compound. bangor.ac.ukaensiweb.com This verification is a critical step in the structural elucidation process, ensuring the sample's integrity before further spectroscopic and biological evaluation.
The table below presents a comparison of the theoretical and experimental elemental analysis data for this compound. bangor.ac.uk
| Element | Theoretical % | Experimental % bangor.ac.uk |
| Carbon (C) | 55.26 | 55.24 |
| Hydrogen (H) | 5.30 | 5.53 |
| Nitrogen (N) | 18.42 | 18.10 |
| Data derived from a doctoral thesis, Bangor University. bangor.ac.uk |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has been widely employed to investigate the electronic and geometric properties of (2-Hydroxyphenyl)urea and its derivatives. DFT calculations, often utilizing basis sets such as 6-311G(d,p) or B3LYP/6-311++G(d,p), provide optimized molecular geometries, vibrational frequencies, and electronic parameters. semanticscholar.orgresearchgate.net
For instance, in a study on 3-tert-butyl-1-(3-hydroxyphenyl)urea, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory were used to obtain the optimal structure and frontier orbital energies. The results indicated that the theoretically optimized molecular structure closely matched the crystal structure determined by X-ray diffraction. researchgate.net Similar studies on other urea (B33335) derivatives have demonstrated that DFT is a reliable method for predicting molecular structures, with calculated bond lengths and angles showing good agreement with experimental data. semanticscholar.org Any discrepancies are often attributed to the fact that theoretical calculations are typically performed for isolated molecules in the gaseous phase, whereas experimental data is often from the solid phase where intermolecular interactions, such as hydrogen bonding, are present. semanticscholar.org
Conformational Analysis and Stability Studies
Conformational analysis of hydroxyphenyl urea derivatives is crucial for understanding their structure-activity relationships. Studies on related compounds, such as N,N'-di[3-hydroxy-4-(2-benzothiazole) phenyl]urea (4-DHBTU), have utilized DFT calculations to identify the most stable conformers. pku.edu.cn The analysis of the potential energy surface helps in determining the relative energies of different conformers and the energy barriers for their interconversion. dergipark.org.tr In the case of 4-DHBTU, cis-C11 and trans-C11 were identified as two of the most stable conformers. pku.edu.cn The stability of different conformers is influenced by intramolecular hydrogen bonding and steric effects. rsc.orgmdpi.com
The rotational barriers around key single bonds, such as the C-N bond connecting the phenyl ring to the urea moiety, can be calculated to understand the flexibility of the molecule. For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a potential energy surface scan was performed to explore the conformational space and determine the most stable conformation. dergipark.org.tr
Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a powerful computational tool to explore the energy landscape of a molecule as a function of its geometric parameters. This is particularly useful for studying conformational changes and reaction pathways. nih.gov For urea derivatives, PES scanning has been used to determine molecular stability by analyzing the energy changes associated with the rotation around specific dihedral angles. dergipark.org.tr
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org
For various hydroxyphenyl and urea derivatives, FMO analysis has been performed using DFT calculations. researchgate.netdntb.gov.ua For instance, in a study of a hydroxyphenylamino Meldrum's acid derivative, the calculated HOMO and LUMO energies were -6.10 eV and -1.87 eV, respectively, resulting in a large energy gap of 4.23 eV, indicating high stability and low reactivity. mdpi.com The distribution of the HOMO and LUMO orbitals can also provide insights into the reactive sites of the molecule. rsc.org
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Hydroxyphenyl Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.10 |
| LUMO | -1.87 |
| Energy Gap (ΔE) | 4.23 |
Data derived from a study on a hydroxyphenylamino Meldrum's acid derivative. mdpi.com
Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density in a molecule can be visualized through atomic charge calculations and Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites of a molecule. tandfonline.com The red regions on an MEP map indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. tandfonline.com
In studies of related hydroxyphenyl derivatives, MEP analysis has shown that the negative potential is often localized around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for electrophilic interactions. mdpi.comresearchgate.net The hydrogen atoms of the hydroxyl and amine groups typically exhibit positive potential, marking them as sites for nucleophilic interactions. mdpi.com Natural Bond Orbital (NBO) analysis is another method used to study charge distribution and intramolecular charge transfer within a molecule. arabjchem.org
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Analogous Systems
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, often linked by an intramolecular hydrogen bond. cyu.fr Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer that can exhibit distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. cyu.frbohrium.com
While direct studies on the ESIPT of this compound are limited, extensive research has been conducted on analogous systems like 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives. rsc.orgrsc.org In these molecules, the phenolic hydroxyl group acts as the proton donor and the nitrogen atom of the heterocyclic ring serves as the proton acceptor. rsc.org Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the ESIPT mechanism. rsc.orgbohrium.com These studies have shown that the intramolecular hydrogen bond is often strengthened in the excited state, facilitating the proton transfer process. rsc.org The potential energy curves for the ground and excited states are calculated to determine the energy barriers for the proton transfer. bohrium.com The presence of substituent groups can significantly influence the ESIPT process by altering the acidity of the proton donor and the basicity of the proton acceptor. rsc.org
Hydrogen Bonding Interactions and Their Influence on Molecular Properties
Hydrogen bonding plays a crucial role in determining the structure, stability, and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the urea moiety. Intermolecular hydrogen bonds are expected to be extensive in the solid state, leading to the formation of complex networks. researchgate.net
The urea group itself is a potent hydrogen bond donor and acceptor. mdpi.com The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com In the crystal structure of related urea-urethane derivatives, various intermolecular hydrogen bonds, such as N-H···O and C-H···O, have been observed to stabilize the crystal packing. researchgate.net Computational studies on urea derivatives have shown that hydrogen bonding significantly influences their conformational preferences and vibrational spectra. dergipark.org.trmdpi.com The strength of these hydrogen bonds can be enhanced by the presence of electron-withdrawing groups. nih.gov
Investigation of Molecular Interactions and Biological Modulation
Enzyme Inhibition Studies
(2-Hydroxyphenyl)urea and its derivatives have been evaluated for their ability to inhibit several key enzymes involved in physiological and pathological processes.
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition
While direct studies on this compound are limited, research on related hydroxyphenyl urea (B33335) compounds provides insights into their potential as cyclooxygenase inhibitors. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. f1000research.comdovepress.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. dovepress.compensoft.net
A related compound, 1,3-bis(p-hydroxyphenyl)urea, has been investigated for its anti-inflammatory properties. f1000research.comresearcher.life In-silico studies suggested that this compound has the potential to bind to and inhibit both COX-1 and COX-2. f1000research.comresearcher.liferesearchgate.net Subsequent in-vivo studies in carrageenan-induced rat paws demonstrated its ability to suppress inflammation, which is believed to be based on the inhibition of the COX-2 enzyme. f1000research.compensoft.netresearcher.life These findings suggest that the hydroxyphenyl urea scaffold is a promising framework for the development of COX inhibitors.
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, leading to an increase in pH. nih.gov This enzyme is found in various bacteria, fungi, and plants. nih.govnih.gov The inhibition of urease is a key target in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing pathogens like Helicobacter pylori. nih.govnih.gov
Derivatives of this compound have demonstrated notable urease inhibitory activity. The presence of a hydroxyphenyl group can enhance the interaction with the enzyme's active site. acs.org For instance, a Schiff base ligand derived from 2-aminobenzhydrazide, 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one , and its metal complexes were studied for urease inhibition. While the ligand itself was inactive, its copper (II) complex was found to be a highly potent urease inhibitor with an IC50 value of 0.3 ± 0.1 μM, which is significantly more potent than the standard inhibitor, thiourea (B124793). researchgate.net
Table 1: Urease Inhibition Data for a this compound Derivative and its Metal Complexes
| Compound | IC50 (µM) |
|---|---|
| Copper (II) complex of 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one | 0.3 ± 0.1 |
| Cobalt (II) complex | 43.4 ± 1.2 |
| Nickel (II) complex | 294.2 ± 5.0 |
| Ligand (H-HHAQ) | Inactive |
| Zinc (II) complex | Inactive |
| Thiourea (Standard) | Not specified in this study, but used as a reference. |
Data sourced from a study on a novel Schiff base ligand and its metal complexes. researchgate.net
Acetylcholinesterase Enzyme Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com
Research into this compound derivatives has revealed potential for AChE inhibition. A study on novel Schiff bases derived from 1-(2-ketoiminoethyl)piperazines showed that the compound 2HP , which contains a 2-hydroxyphenyl group, exhibited a -4.0% inhibition of human acetylcholinesterase. mdpi.com In contrast, the related compound DHP , with a 2,4-dihydroxyphenyl group, showed a higher inhibition of 21.8%. mdpi.com This suggests that the hydroxyphenyl moiety contributes to the interaction with the enzyme. Further studies on benzyl (B1604629) N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl) carbamoyl]ethyl]-carbamate also indicated its potential as a selective inhibitor for butyrylcholinesterase (BChE), a related enzyme. semanticscholar.org
Interaction with Biological Macromolecules (e.g., Proteins, Receptors)
The biological activity of this compound and its derivatives is predicated on their interaction with various biological macromolecules. Molecular docking studies have been employed to predict and analyze these interactions at a molecular level.
For instance, in the context of cancer research, derivatives of ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were subjected to molecular docking studies against several breast cancer target proteins. nih.gov These in-silico analyses help in understanding the binding modes and interaction patterns of these compounds with protein receptors, which is crucial for designing more potent and selective therapeutic agents. nih.govasianpubs.org Similarly, molecular docking has been used to simulate the binding of pyrrole (B145914) derivatives containing a hydroxyphenyl group to the active site of AChE, revealing key hydrogen bond and hydrophobic interactions. nih.gov
In the realm of antimicrobial research, the hydroxyl group in compounds like 3-(4-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is thought to provide additional hydrogen bonding capabilities, potentially enhancing its binding to bacterial target proteins. smolecule.com
Modulation of Cellular Signaling Pathways
The interaction of hydroxyphenyl urea compounds with enzymes and receptors can lead to the modulation of various cellular signaling pathways. A key example is the anti-inflammatory effect of 1,3-bis(p-hydroxyphenyl)urea. pensoft.net Inflammation is a complex process involving numerous mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), as well as the enzyme COX-2. pensoft.netpensoft.net
Studies on 1,3-bis(p-hydroxyphenyl)urea have shown that it can decrease the expression of COX-2, TNF-α, IL-1β, and IL-6 in inflamed tissues. pensoft.netpensoft.net By inhibiting these key components of the inflammatory cascade, the compound effectively reduces the inflammatory response. In-silico analysis also indicated that 1,3-bis(p-hydroxyphenyl)urea has a strong binding affinity for TNF-α, further supporting its role in modulating this signaling pathway. researchgate.netpensoft.net
Antimicrobial Activities (e.g., antibacterial, antifungal)
This compound and its derivatives have been investigated for their potential as antimicrobial agents. ontosight.ai These studies have demonstrated activity against a range of both bacteria and fungi.
N-2-hydroxyphenyl urea (HPU) and its metal complexes have been synthesized and tested for their antibacterial and antifungal properties. nih.gov The antibacterial activity was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antifungal activity was tested against fungi such as Aspergillus niger, A. nidulense, and Candida albicans. nih.gov A significant finding from this research was that the biocidal activity of these ligands increased considerably when coordinated with metal ions, as indicated by their minimum inhibitory concentration (MIC) values. nih.gov
Other studies have also reported the antimicrobial potential of related compounds. For example, 1-((2-Hydroxyphenyl)(phenyl)methyl)urea was screened for its activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. asianpubs.org Furthermore, derivatives of 5-ethoxycarbonyl-4-(2-hydroxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione have shown antibacterial activity. brieflands.com The structure-activity relationship of these compounds suggests that the presence of electron-withdrawing groups and hydroxyl groups on the aromatic ring can enhance their antibacterial effects. smolecule.com
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism | Activity/MIC |
|---|---|---|
| N-2-hydroxyphenyl urea (HPU) and its metal complexes | Staphylococcus aureus, Escherichia coli, Aspergillus niger, A. nidulense, Candida albicans | Showed antibacterial and antifungal activity; activity increased with metal complexation. nih.gov |
| 1-((2-Hydroxyphenyl)(phenyl)methyl)urea | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Screened for activity against these organisms. asianpubs.org |
| 5-Ethoxycarbonyl-4-(2-hydroxyphenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione derivatives | Bacteria | Showed antibacterial activity. brieflands.com |
This table summarizes the antimicrobial screening of various this compound derivatives against different microorganisms.
Antitumoral/Anticancer Research
The urea scaffold, particularly aryl urea derivatives, has been a significant area of focus in medicinal chemistry for the development of novel anticancer agents. researchgate.net These compounds have been shown to target various critical pathways in tumorigenesis. Many aromatic urea derivatives exhibit anticancer activity by acting as tubulin ligands that inhibit tubulin polymerization. researchgate.net Heterocyclic urea derivatives are recognized for their inhibitory effects on key enzymes like receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs), which are crucial for tumor development. researchgate.net
Derivatives of this compound are integral to this research. For instance, 1-(5-chloro-2-hydroxyphenyl)urea has been synthesized as a key intermediate in the creation of more complex molecules with potential anticancer properties. mdpi.com Research into diaryl urea derivatives, such as those based on the Sorafenib scaffold, has led to the synthesis of novel compounds designed to act as anticancer agents. nih.gov
Studies have explored the anticancer potential of various substituted urea derivatives. A series of benzyloxyurea (B188258) derivatives were synthesized and evaluated for their in vitro anticancer activity against human (K562) and murine (L1210) leukemia cell lines, with some compounds demonstrating promising results. nih.gov Similarly, the investigation of phthalazine-based compounds, which use 1-aryl-3-(4-hydroxyphenyl)urea as a key intermediate, has identified derivatives with significant cell growth inhibition against a wide range of cancer cell lines. nih.gov For example, certain biarylurea derivatives showed potent inhibitory effects against leukemia, melanoma, and renal cancer cell lines. nih.gov
Another related diarylpentanoid, MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one), has demonstrated more potent cytotoxic effects on human colon cancer cells (SW480 and SW620) than curcumin (B1669340). mdpi.com MS17 was found to induce apoptosis and its anticancer effects are thought to be mediated through cellular responses to stress pathways. mdpi.com
The table below summarizes the findings of anticancer activity for several this compound derivatives and related compounds.
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Benzyloxyurea derivatives | Human leukemia (K562), Murine leukemia (L1210) | Showed promising anticancer activity in vitro. Compound 4g exerted greater apoptotic activity against K562 cells than hydroxyurea. | nih.gov |
| Biarylurea-based phthalazine (B143731) derivatives (e.g., 7b, 13c) | Leukemia, Colon, Melanoma, Breast, and Renal cancer cell lines | Exhibited broad-spectrum submicromolar inhibitory activity (GI50 values of 0.15–2.81 µM for 7b and 0.2–2.66 µM for 13c). | nih.gov |
| MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | Human colon cancer (SW480, SW620) | Demonstrated higher cytotoxicity than curcumin (EC50 values: 4.10 µM in SW480; 2.50 µM in SW620). Induced apoptosis. | mdpi.com |
| N[(2-hydroxybenzylidene)2'-hydroxyphenylimine] aqua nickel(II) complex | Ehrlich ascites carcinoma (EAC) in mice | Significantly decreased tumor volume and increased life span of EAC bearing mice. | nih.gov |
Role in Disease Models (e.g., inflammation, kidney injury)
The this compound structure and its analogs have been investigated for their modulatory roles in various disease models, particularly those involving inflammation and kidney injury.
In models of inflammation, derivatives of hydroxyphenyl urea have shown significant anti-inflammatory properties. The compound 1,3-bis(p-Hydroxyphenyl)urea has been identified as an anti-inflammatory agent that works by inhibiting the cyclooxygenase-2 (COX-2) enzyme. pensoft.net Studies in carrageenan-induced rat paw inflammation models showed that this compound decreased the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), as well as COX-2 protein expression. pensoft.net
Another derivative, N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl) phenyl]urea (also known as NS-1738), has been studied as a type I positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov While α7 nAChRs are a target for anti-inflammatory therapies, studies in murine inflammatory pain models found that NS1738 was not effective in reducing edema, although it did reduce thermal hyperalgesia. nih.gov
In the context of acute kidney injury (AKI), research has focused on related compounds. A study on N-(2-hydroxyphenyl)acetamide, a structural analog, demonstrated protective effects in a glycerol-induced AKI model in mice. nih.gov The compound, both alone and as a gold nanoparticle conjugate, was found to ameliorate kidney inflammation and tubular necrosis. nih.gov The protective mechanism involves attenuating oxidative injury and inflammation, evidenced by the downregulation of inducible nitric oxide synthase (iNOS) and NF-κB p50 mRNA expression. nih.gov While high blood urea levels are a hallmark of kidney dysfunction, the focus of this research was on the protective effects of the compound itself rather than its direct impact on urea clearance. nih.govnih.gov
The table below details the effects of this compound derivatives in these disease models.
Table 2: Activity of this compound Derivatives in Disease Models
| Compound/Derivative | Disease Model | Key Findings | Reference |
|---|---|---|---|
| 1,3-bis(p-Hydroxyphenyl)urea | Carrageenan-induced rat paw inflammation | Decreased expression of IL-6, IL-1β, TNF-α, and COX-2 proteins, indicating anti-inflammatory activity. | pensoft.net |
| N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl) phenyl]urea (NS-1738) | Murine inflammatory and neuropathic pain models | Reduced thermal hyperalgesia but had no significant effect on edema in the carrageenan model. Inactive in the chronic constriction injury (CCI) neuropathic pain model. | nih.gov |
| N-(2-hydroxyphenyl)acetamide | Glycerol-induced acute kidney injury in mice | Protected against renal tubular necrosis and inflammation. Down-regulated mRNA expression of iNOS and NF-κB p50. | nih.gov |
Advanced Applications and Materials Science Research
Role in Drug Discovery and Development Initiatives
(2-Hydroxyphenyl)urea and its related structures serve as a foundation for the development of new therapeutic agents, attributed to their wide range of biological activities. The aryl urea (B33335) entity is a major point of interest for medicinal chemists exploring its potential pharmacological actions. These compounds are investigated for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. ontosight.ai
Research has highlighted several key findings:
Antimicrobial and Antioxidant Properties : Studies have indicated that this compound derivatives possess antibacterial and antifungal capabilities, positioning them as potential candidates for new antimicrobial drugs. ontosight.airesearchgate.net Additionally, their antioxidant activity suggests a role in mitigating diseases related to oxidative stress. ontosight.ai
Antiproliferative and Antitumor Activity : Derivatives of aryl urea are explored for their anticancer properties. For instance, novel primaquine-urea conjugates with hydroxyphenyl substituents have demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma. nih.gov A derivative known as 1-(3,4-Dimethylcyclohexyl)-3-[2-(2-hydroxyphenyl)ethyl]urea (DMCU) has also exhibited antitumor activities in experimental models. smolecule.com
Anti-inflammatory and Neuroprotective Effects : The anti-inflammatory properties of hydroxyphenyl urea compounds are well-documented. smolecule.com A study on 1,3-bis(p-hydroxyphenyl)urea confirmed its anti-inflammatory activity with relatively low toxicity. researchgate.net Furthermore, certain derivatives have shown neuroprotective effects in models of Parkinson's and Alzheimer's diseases, indicating their potential in treating neurodegenerative disorders. smolecule.com
The versatility of the this compound structure allows it to serve as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Derivative/Compound Class | Research Finding | Reference(s) |
|---|---|---|---|
| Antimicrobial | This compound | Exhibits antibacterial and antifungal properties. | ontosight.ai |
| 1-(4-chlorophenyl(2-hydroxy phenyl) methyl urea | Showed significant activity against bacterial strains like B. Subtilis and S. Aureus. | researchgate.net | |
| Antioxidant | This compound | Possesses antioxidant activity, potentially preventing oxidative stress. | ontosight.ai |
| Primaquine-urea conjugates | Demonstrated high antioxidant activity in DPPH assays. | nih.gov | |
| Antiproliferative | Primaquine-urea conjugates | Showed strong activity against breast carcinoma MCF-7 cell line. | nih.gov |
| Anti-inflammatory | DMCU | Exhibited anti-inflammatory effects in various experimental models. | smolecule.com |
| 1,3-bis(p-hydroxyphenyl)urea | Confirmed anti-inflammatory activity compared to diclofenac (B195802) sodium. | researchgate.net | |
| Neuroprotective | DMCU | Displayed neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. | smolecule.com |
Polymer Chemistry and Materials Science Applications
In the realm of materials science, this compound and its analogues are valuable components for creating advanced polymers. Their ability to engage in hydrogen bonding and serve as reactive intermediates makes them suitable for designing materials with specific, enhanced properties. researchgate.net
The incorporation of hydroxyphenyl urea structures into polymer backbones can impart desirable traits such as improved thermal stability, flexibility, and even self-healing capabilities.
Enhanced Flexibility and Stability : Compounds like 1,3-bis(2-hydroxyethyl)urea (B94319) are utilized as plasticizers in urea-formaldehyde resins. Their function is to increase flexibility and reduce the brittleness of the final polymer material. evitachem.com The hydrogen-bonding capacity of the hydroxyphenyl groups in compounds such as 1,3-Bis(4-hydroxyphenyl)urea is a key factor in enhancing the thermal stability and solubility of polymers.
Self-Healing Polymers : Research into waterborne poly(urethane-urea)s (PUUs) has explored the use of related aromatic disulfide compounds like bis(4-hydroxyphenyl)disulfide (B82112) to create materials with self-healing properties. These polymers exhibit good mechanical strength at room temperature but possess the necessary molecular mobility to repair damage when heated. ehu.es This approach balances the contradictory requirements of strength and flexibility, opening possibilities for developing more efficient self-healing polymers for high-end applications. ehu.es
This compound derivatives are crucial intermediates in the synthesis of various polymers, including polyureas and resins.
A notable innovative approach involves a solvent- and catalyst-free method for producing polyureas using catechol carbonate. In this process, catechol carbonate reacts readily with primary amines at room temperature to form a 2-hydroxyphenylcarbamate intermediate. unibo.it This intermediate subsequently undergoes aminolysis to yield the corresponding urea or polyurea, with catechol as the only co-product. This method highlights a non-isocyanate route to polyurea production, where the 2-hydroxyphenyl group plays a critical role as a leaving group in the formation of the polymer. unibo.it
Table 2: Applications of this compound Analogues in Polymer Science
| Application Area | Compound/Intermediate | Enhanced Characteristic / Role | Reference(s) |
|---|---|---|---|
| Polymer Modification | 1,3-bis(2-hydroxyethyl)urea | Acts as a plasticizer to improve flexibility in urea-formaldehyde resins. | evitachem.com |
| 1,3-Bis(4-hydroxyphenyl)urea | Enhances thermal stability and solubility through hydrogen bonding. | ||
| Self-Healing Materials | bis(4-hydroxyphenyl)disulfide | Incorporated into poly(urethane-urea)s to impart self-healing abilities. | ehu.es |
| Polymer Synthesis | 2-hydroxyphenylcarbamate | Serves as a key intermediate in the non-isocyanate synthesis of polyureas. | unibo.it |
Nanotechnology Integration and Nano-formulations
The integration of this compound derivatives with nanotechnology has led to the development of advanced nano-formulations with significant potential, particularly in medicine. smolecule.com The creation of nanocrystalline formulations of substituted ureas can lead to greater bioavailability of drug compounds. google.com
A significant area of research involves the conjugation of this compound analogues with metal nanoparticles, such as gold (AuNPs), to enhance their therapeutic effects. nih.govnih.gov Bioconjugation, the chemical joining of a biomolecule to another molecule, is the principle behind this approach. thermofisher.com
Studies have focused on N-(2-hydroxyphenyl)acetamide (NA-2), a compound structurally similar to this compound, and its conjugation with gold nanoparticles (NA-2-AuNPs). Research has shown that these nano-formulations can significantly ameliorate drug-induced acute kidney injury in animal models. nih.govnih.govnih.gov
Key research findings include:
Enhanced Efficacy : In a model of glycerol-induced kidney injury, the NA-2-AuNPs formulation was more effective at protecting against renal tubular necrosis and inflammation than the compound alone, and it was active at a much lower dose. nih.govresearchgate.net
Attenuation of Drug Toxicity : NA-2-AuNPs were shown to attenuate cisplatin-induced acute kidney injury in mice. Pre-treatment with the nano-formulation led to a dose-dependent decrease in serum urea and creatinine (B1669602) levels and improved kidney tissue architecture. nih.gov The mechanism involves anti-inflammatory and antioxidant pathways. nih.govnih.gov
These findings suggest that conjugating hydroxyphenyl-containing compounds to nanoparticles can improve their delivery and efficacy, making them suitable candidates for further clinical research. nih.gov
Agrochemical and Industrial Chemical Contexts
Urea derivatives, including those with a hydroxyphenyl group, have widespread applications as agrochemicals and as intermediates in the broader chemical industry. researchgate.netrsc.org
Agrochemical Synthesis : Compounds such as N-(4-chlorophenyl)-N-(2-hydroxyphenyl)-urea serve as intermediates in the production of various agrochemicals. lookchem.com A practical, catalyst-free synthesis of the herbicide Isoproturon has been developed using an N-substituted urea intermediate in water, showcasing a greener manufacturing process. rsc.org
Industrial Intermediates : The chemical reactivity of this compound makes it a valuable building block for a range of commercially important chemicals. ontosight.airsc.org They are used as precursors for resins, dyes, and other specialty chemicals. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing (2-hydroxyphenyl)urea and its derivatives is a key area of future research. Current industrial syntheses often involve hazardous reagents like phosgene (B1210022). acs.orgrsc.org Researchers are exploring catalytic dehydrogenative coupling as a greener alternative, which is an atom-economic process that produces hydrogen gas as the only byproduct. acs.org One-pot, multi-component reactions in water are also being investigated as a simple, scalable, and environmentally benign approach to synthesizing N-substituted ureas. rsc.orgumsida.ac.id These methods aim to improve yield, purity, and reduce the environmental footprint of the synthesis process. smolecule.com
Future efforts will likely focus on:
Catalyst Development: Designing highly efficient and selective catalysts, potentially based on earth-abundant metals like manganese, for dehydrogenative coupling reactions. acs.org
Solvent Optimization: Expanding the use of water and other green solvents to minimize the reliance on volatile organic compounds. rsc.org
Reaction Engineering: Optimizing reaction conditions to maximize yield and minimize energy consumption.
Advanced Spectroscopic Probes and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms and photophysical properties of this compound and its derivatives is crucial for their application. Advanced spectroscopic techniques are being employed to investigate these aspects in detail. For instance, time-resolved infrared spectroscopy can provide insights into the excited-state intramolecular proton transfer (ESIPT) process, which is critical for the development of fluorescent probes. mdpi.com
Future research in this area will likely involve:
Ultrafast Spectroscopy: Utilizing femtosecond transient absorption and fluorescence up-conversion techniques to probe the dynamics of intramolecular processes on their natural timescale.
Quantum Chemical Calculations: Combining experimental data with high-level theoretical calculations to model reaction pathways and predict spectroscopic properties. researchgate.net
Novel Probe Development: Creating new spectroscopic probes based on the this compound scaffold for detecting specific analytes or monitoring biological processes. mdpi.comnih.govacs.org
Rational Design of this compound Analogues via Computational Approaches
Computational modeling and in silico screening are becoming indispensable tools for the rational design of new this compound analogues with tailored properties. researchgate.netresearchgate.net These methods allow for the prediction of binding affinities to biological targets, such as enzymes and receptors, and the optimization of pharmacokinetic properties. researchgate.net For example, molecular docking studies can help identify promising candidates for drug development by simulating the interaction between a ligand and a protein. researchgate.netresearchgate.net
Key future directions in this area include:
Hybrid Pharmacophore Design: Combining the this compound scaffold with other known pharmacophores to create novel hybrid molecules with enhanced activity and selectivity. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.gov
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound analogues in biological environments to better understand their mechanism of action and stability. researchgate.net
Exploration of Emerging Applications in Interdisciplinary Fields
The unique chemical structure and properties of this compound and its derivatives make them promising candidates for a wide range of applications beyond their current uses. ontosight.ai Researchers are actively exploring their potential in materials science, coordination chemistry, and as therapeutic agents.
Some emerging areas of application include:
Polymer Synthesis: Using this compound derivatives as monomers for the synthesis of novel polymers with enhanced mechanical and chemical properties. smolecule.com
Coordination Chemistry: Investigating the use of this compound-based ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties.
Therapeutic Agents: Exploring the potential of this compound derivatives as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aif1000research.comresearchgate.net Studies have shown that some derivatives exhibit promising activity against various pathogens and cancer cell lines. nih.govf1000research.com
Investigation of Environmental Fate and Degradation Mechanisms
As the use of this compound and its derivatives expands, it is crucial to understand their environmental fate and potential impact. Research in this area focuses on their persistence, mobility, and degradation in soil and water systems. Studies have shown that phenylurea herbicides can persist in the environment and their degradation products can sometimes be more toxic than the parent compound. oup.comresearchgate.net
Future research will need to address:
Biodegradation Pathways: Identifying the microorganisms and enzymes responsible for the degradation of this compound and its derivatives. oup.comresearchgate.net
Ecotoxicity Assessment: Evaluating the toxicity of the parent compounds and their degradation products to a range of non-target organisms. oup.comontosight.ai
Remediation Strategies: Developing effective methods for the removal of these compounds from contaminated environments.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new technologies and a deeper understanding of fundamental chemical and biological processes.
Q & A
Q. What are the best practices for peer review of studies involving this compound to ensure scientific rigor?
- Methodological Answer :
- Evaluate whether the study design addresses the hypothesis (e.g., dose-response relationships, proper controls).
- Check for compliance with ethical guidelines (e.g., ICH S7A for safety pharmacology).
- Request raw data or independent replication to confirm reproducibility. Cite recent literature to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
